2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Catalog No.
S733663
CAS No.
99615-68-6
M.F
C8H5NO3S
M. Wt
195.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Substituting with 2-aminobenzothiazole-6-carboxylic acid causes side reactions; 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS 99615-68-6) solves this. Its stable 2-oxo/hydroxy group allows chemoselective C6-functionalization without protecting groups.

  • Ideal for high-throughput library synthesis.
  • Thermal stability >300 °C.
  • Orthogonal reactivity for peptide mimics and high-temperature polymers.

CAS Number

99615-68-6

Product Name

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

IUPAC Name

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid

Molecular Formula

C8H5NO3S

Molecular Weight

195.2 g/mol

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)

InChI Key

USZSGINUZRHINQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)SC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=O)N2

Synonyms

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, 2-Hydroxybenzothiazole-6-carboxylic acid, 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, 6-Carboxy-2-hydroxybenzothiazole, 2-Hydroxybenzo[d]thiazole-6-carboxylic acid

Purity

≥97%

Package Size

1 g

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS 99615-68-6), which exists in tautomeric equilibrium with 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, is a bifunctional heterocyclic building block highly valued in medicinal chemistry and materials science . Featuring a rigid benzothiazole core, a carboxylic acid at the 6-position, and a hydroxyl/oxo group at the 2-position, it is primarily procured as a versatile precursor for advanced pharmaceuticals, agrochemicals, and specialized dyes [1]. The compound exhibits exceptional thermal stability, with a melting point exceeding 300 °C, and provides an orthogonal reactivity profile that allows for selective derivatization . This predictability in handling and synthesis makes it a highly reliable starting material for high-throughput screening libraries and complex synthetic workflows.

Research Fit

Tautomer-driven regioselective building block (2‑oxo/2‑hydroxy system)

Patent‑cited intermediate for DPP‑IV inhibitor discovery

Supports high‑temperature amide coupling and late‑stage diversification workflows

Research‑grade purity available from multiple global suppliers

Substituting this compound with simpler analogs like benzothiazole-6-carboxylic acid or 2-aminobenzothiazole-6-carboxylic acid often introduces significant synthetic bottlenecks[1]. Unsubstituted benzothiazole-6-carboxylic acid lacks the critical hydrogen-bond donor/acceptor site at the 2-position, fundamentally altering the pharmacophore and reducing binding affinity in target-directed drug discovery[2]. Conversely, using 2-aminobenzothiazole-6-carboxylic acid introduces a highly nucleophilic amino group that frequently causes competitive self-condensation or unwanted side reactions during standard peptide coupling protocols. The 2-oxo/hydroxy moiety in CAS 99615-68-6 mitigates these issues by offering a stable, non-interfering functional group that preserves the hydrogen-bonding network while ensuring high-yield, predictable functionalization at the C6-carboxylate without the need for extensive protecting group chemistry [1].

Substitution Risk

tautomer gap

Non‑oxo benzothiazole‑6‑carboxylic acids lack the 2‑oxo H‑bond topology and multi‑tautomer reactivity, which may alter regioselective derivatization outcomes.

property shift

Replacing with analogs (e.g., CAS 3622‑35‑3) may shift lipophilicity by 0.4–0.7 log units and reduce thermal margin; solubility and solid‑state handling may differ.

patent context

2‑Amino or 2‑unsubstituted analogs are predominantly cited in antibacterial or kinase patent spaces, not in metabolic disease programs where this intermediate is anchored.

Superior Chemoselectivity in C6-Amidation Reactions

During library synthesis, the 2-hydroxy/oxo group demonstrates excellent orthogonality compared to amino-substituted analogs [1]. When subjected to standard EDC/HOBt coupling conditions, 2-hydroxy-1,3-benzothiazole-6-carboxylic acid cleanly yields the desired C6-amide without requiring prior protection of the 2-position. In contrast, the 2-amino analog suffers from competitive nucleophilic attack, significantly depressing yields and necessitating additional Boc or Cbz protection steps [2].

Evidence DimensionYield of target C6-amide without protecting groups
Target Compound Data>85% yield under standard coupling conditions
Comparator Or Baseline2-Aminobenzothiazole-6-carboxylic acid (<50% yield due to self-condensation)
Quantified Difference35%+ higher yield and elimination of two synthetic steps (protection/deprotection)
ConditionsStandard ambient peptide coupling (EDC/HOBt, DMF, primary amine nucleophile)

Eliminating the need for protecting group chemistry reduces step count, lowers solvent waste, and significantly decreases overall manufacturing costs.

Thermal stability
Data to verify
Target mp >300 °C
Comparator mp 245–251 °C
Δ >55 °C
Supports high-temperature reaction workflows.
Vendor CoA/lit. data; confirm lot-specific thermal behavior.

High Thermal Tolerance for Harsh Reaction Environments

Thermal stability is a critical parameter for precursors used in melt-polymerization or high-temperature couplings. 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid exhibits a melting point exceeding 300 °C, remaining stable under conditions that cause degradation in related analogs . For instance, 2-mercaptobenzothiazole-6-carboxylic acid is prone to oxidative dimerization and thermal breakdown at elevated temperatures, limiting its processability [1].

Evidence DimensionMelting point and thermal decomposition threshold
Target Compound DataStable up to >300 °C
Comparator Or Baseline2-Mercaptobenzothiazole-6-carboxylic acid (significant degradation <250 °C)
Quantified Difference>50 °C higher thermal operating window
ConditionsStandard melting point apparatus and thermogravimetric analysis (TGA) in air

High thermal stability allows buyers to utilize this precursor in aggressive, high-temperature synthetic routes without significant yield loss to degradation.

Lipophilicity
Reported
Target XLogP3 1.3
Comparator LogP 1.69–1.99
ΔLogP −0.4 to −0.7
Aids lead optimization for balanced hydrophilicity.
Computed property; experimental logD may vary.

Enhanced Compatibility with Transition Metal Catalysis

Downstream functionalization often requires transition metal catalysis. The 2-hydroxy/oxo moiety is relatively benign toward common palladium and copper catalysts[1]. In contrast, the thiol/thione group in 2-mercaptobenzothiazole-6-carboxylic acid strongly coordinates to these metals, poisoning the catalyst and requiring impractically high loadings to achieve turnover[2]. Procuring the 2-hydroxy analog ensures that subsequent cross-coupling steps (e.g., after triflation) proceed efficiently.

Evidence DimensionCatalyst loading required for full conversion in cross-coupling
Target Compound DataStandard 1-5 mol% Pd/Cu loading
Comparator Or Baseline2-Mercaptobenzothiazole-6-carboxylic acid (>10-15 mol% loading required due to poisoning)
Quantified DifferenceUp to 3x reduction in expensive transition metal catalyst requirements
ConditionsPalladium-catalyzed cross-coupling environments (e.g., Suzuki or Buchwald-Hartwig)

Procurement of the 2-hydroxy analog prevents costly catalyst poisoning, ensuring scalable and economically viable transition-metal-catalyzed manufacturing steps.

Synthetic yield
Reported
62.2% overall yield (4 steps)
Supports cost-efficient scale-up procurement.
Comparator route ~42% yield; confirm with in-house route scouting.
Patent positioning
Class-level
DPP‑IV inhibitor intermediate (EP1595866); absent in antibacterial/kinase patents of analogs
Aligns procurement with metabolic disease patent strategies.
No head-to-head potency data for free intermediate.
Tautomer count
Class-level
4 computed tautomers; dual O‑/N‑functionalization possible. Analogs: ~2 tautomers.
Enables divergent analog synthesis from one building block.
Reactivity inferred from benzothiazolone literature.
Commercial purity
Lot attribute
98% (typical vendor spec)
Reduces in-house repurification needs upon receipt.
Actual lot purity may differ; request CoA.

High-Throughput Synthesis of Drug Discovery Libraries

Due to its excellent chemoselectivity and lack of requirement for protecting groups during C6-amidation, this compound is ideal for automated, high-throughput library generation[1]. It allows medicinal chemists to rapidly explore chemical space around the benzothiazole pharmacophore without the bottlenecks of protection/deprotection cycles.

Development of Rigid Proteomic Probes

The stable tautomeric 2-oxo/hydroxy group provides a reliable hydrogen-bonding motif that mimics natural peptide interactions [2]. This makes the compound highly suitable for synthesizing affinity probes and biochemical tools used in proteomics research, where rigid, predictable binding conformations are required.

Precursor for High-Performance Polymeric Materials

Leveraging its exceptional thermal stability (>300 °C), this compound can be utilized as an end-capping agent or monomeric building block in the synthesis of high-temperature resistant polymers[3]. Its stability ensures that it does not degrade during harsh melt-polymerization conditions, unlike its mercapto or amino counterparts.

Application Fit

Application
Selection Property
Validation Focus
DPP‑IV lead optimization
2‑Oxo pharmacophore handle matching patent chemotypes
Scaffold compatibility with published DPP‑IV inhibitor patents
Regioselective library synthesis
Multi‑tautomer reactivity for O‑ vs. N‑functionalization
Control of alkylation regiochemistry under reported conditions
Scale‑up feasibility
Reported 62% yield route from 4‑aminobenzonitrile
Reproducibility of overall yield at target batch size
High‑temperature workflows
Thermal profile allowing melt reactions and high‑boiling solvents
Thermal stability under process conditions (DSC/TGA review)

XLogP3

1.3

Wikipedia

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid

Explore Compound Types